molecular formula C18H14BrClN2O2S B3464941 3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide

3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No. B3464941
M. Wt: 437.7 g/mol
InChI Key: YXHVOWCHRXSEGA-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide involves the inhibition of a specific enzyme. This enzyme plays a role in a biochemical pathway that is involved in various physiological processes. By inhibiting this enzyme, the compound affects these processes and can be used to study their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific processes that are affected by the compound's mechanism of action. These effects have been studied in various biological systems, including cells and animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide in lab experiments is its specificity for the targeted enzyme. This allows for the study of specific biochemical and physiological processes without affecting other processes. However, the compound's specificity can also be a limitation, as it may not be suitable for studying processes that are not directly affected by the targeted enzyme.

Future Directions

There are many future directions for the study of 3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide. One area of research involves the identification of other enzymes that may be targeted by the compound. Another area of research involves the development of new methods for synthesizing the compound. Additionally, the compound may be studied for its potential applications in the development of new drugs or therapies.
Conclusion
This compound is a chemical compound that has been studied for its potential applications in scientific research. The compound's mechanism of action and its effects on biochemical and physiological processes have been studied in various biological systems. While the compound has advantages and limitations for lab experiments, there are many future directions for the study of this compound, including the identification of other enzymes that may be targeted and the development of new methods for synthesizing the compound.

Scientific Research Applications

3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide has been studied for its potential applications in scientific research. One area of research involves the study of the compound's mechanism of action and its effects on biochemical and physiological processes. Another area of research involves the use of this compound as a tool for studying specific biological processes.

properties

IUPAC Name

3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O2S/c1-10-16(11-3-6-13(20)7-4-11)21-18(25-10)22-17(23)12-5-8-15(24-2)14(19)9-12/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHVOWCHRXSEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide
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3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Reactant of Route 3
3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide
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Reactant of Route 4
3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Reactant of Route 6
3-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide

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